CEF4

Description

Properties

IUPAC Name |

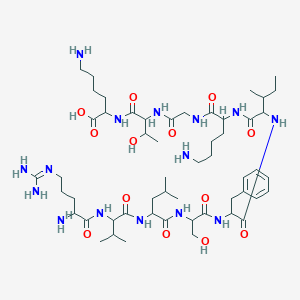

6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H93N15O13/c1-8-31(6)42(50(78)61-35(20-12-14-22-54)45(73)60-27-40(71)66-43(32(7)70)51(79)62-36(52(80)81)21-13-15-23-55)68-47(75)38(26-33-17-10-9-11-18-33)63-48(76)39(28-69)65-46(74)37(25-29(2)3)64-49(77)41(30(4)5)67-44(72)34(56)19-16-24-59-53(57)58/h9-11,17-18,29-32,34-39,41-43,69-70H,8,12-16,19-28,54-56H2,1-7H3,(H,60,73)(H,61,78)(H,62,79)(H,63,76)(H,64,77)(H,65,74)(H,66,71)(H,67,72)(H,68,75)(H,80,81)(H4,57,58,59) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYAVSUZGDPFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H93N15O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1148.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Cerium Tetrafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium Tetrafluoride (CeF₄), also known as ceric fluoride (B91410), is a white crystalline inorganic compound. It stands out as the only stable tetrafluoride among the lanthanide series, a property attributed to the stability of the cerium(IV) ion's electron configuration, which is isoelectronic with Xenon.[1] As a strong oxidizing and fluorinating agent, CeF₄ is a compound of significant interest in various fields of research and development.[2][3] Its applications span from catalysis in organic synthesis to the production of advanced materials such as optical coatings, fluoride-ion conductors for solid-state batteries, and luminescent materials.[4] This guide provides an in-depth overview of the chemical properties, synthesis protocols, and key applications of Cerium Tetrafluoride, tailored for a scientific audience.

Physical and Chemical Properties

Cerium Tetrafluoride is a solid material with a high melting point and density. It is generally insoluble in water, though it undergoes slow hydrolysis.

Quantitative Data

The fundamental physical and thermodynamic properties of Cerium Tetrafluoride are summarized in the tables below.

| Property | Value | References |

| Appearance | White to beige crystalline powder | |

| Molar Mass | 216.11 g/mol | |

| Density | 4.77 g/cm³ | |

| Melting Point | ~600-650 °C (decomposes) | |

| Solubility | Insoluble in water and organic solvents | |

| Soluble in DMSO |

Table 1: Physical Properties of Cerium Tetrafluoride

| Thermodynamic Parameter | Value | References |

| Standard Enthalpy of Formation (ΔfH°, solid, 298 K) | –1939.9 ± 7.6 kJ/mol | |

| Standard Enthalpy of Sublimation (ΔsH°, 298 K) | 270.2 ± 1.7 kJ/mol |

Table 2: Thermodynamic Data for Cerium Tetrafluoride

Crystal Structure

Anhydrous Cerium Tetrafluoride possesses a monoclinic crystal structure. It is isostructural with several other tetrafluorides, including those of zirconium (ZrF₄), thorium (ThF₄), uranium (UF₄), and plutonium (PuF₄). The fundamental structure is composed of vertex-sharing CeF₈ antiprisms.

Hydrated forms of cerium tetrafluoride also exist. A monohydrate (CeF₄·H₂O) can be obtained from aqueous solutions, but it cannot be dehydrated without decomposition. More complex hydrates, such as Ce₃F₁₂·H₂O and a compound presumed to be (H₃O)Ce₃F₁₀·2H₂O, have been identified under hydrothermal conditions.

Reactivity and Stability

Cerium Tetrafluoride is a powerful oxidizing agent, a characteristic derived from the high +4 oxidation state of the cerium ion.

-

Thermal Stability : CeF₄ exhibits complex behavior at elevated temperatures. It sublimes incongruently, and this process competes with its thermal decomposition into Cerium Trifluoride (CeF₃) in the solid phase. At temperatures between 835-841°C, it melts with significant decomposition, yielding a fluorine-poor liquid and a fluorine-rich vapor.

-

Reaction with Water : The compound is very slowly hydrolyzed by cold water. However, it is readily reduced to CeF₃ by water vapor at low temperatures. At higher temperatures, it undergoes quantitative conversion (pyrohydrolysis) to cerium dioxide (CeO₂) and hydrogen fluoride (HF). Hydrothermal treatment of hydrated CeF₄ above 130°C also results in hydrolysis and reduction to CeO₂ and CeF₃.

-

Other Reactions :

-

It is easily reduced to CeF₃ by ammonia.

-

When heated with CeO₂, it is reduced to CeF₃ with the liberation of oxygen.

-

Experimental Protocols

Dry Synthesis of Nanoscale Cerium Tetrafluoride

This method describes a dry process for forming CeF₄ nanoparticles by first synthesizing an intermediate, (NH₄)₄CeF₈, and then thermally decomposing it.

Materials:

-

Cerium dioxide (CeO₂, 99.9%)

-

Ammonium bifluoride (NH₄HF₂, 98%)

-

Argon gas (Ar)

Procedure:

-

Preparation of Intermediate ((NH₄)₄CeF₈):

-

Dry the NH₄HF₂ in an oven at 350 K for 60 minutes to remove absorbed water.

-

Under anaerobic conditions, mix CeO₂ and NH₄HF₂ in a 1:6 molar ratio.

-

Grind the powder mixture in an agate mortar for 10 minutes.

-

Transfer the mixture to a suitable reactor and heat at 390 K in a vacuum for 4 hours to obtain (NH₄)₄CeF₈.

-

-

Synthesis of CeF₄ Nanoparticles:

-

Place the synthesized (NH₄)₄CeF₈ powder into a platinum crucible within a quartz tube furnace.

-

Purge the furnace tube with argon gas at a flow rate of 10 mL/min for 30 minutes.

-

Heat the furnace to 570 K at a rate of 5 K/min.

-

Maintain the temperature at 570 K for 10 hours. During this period, continue the argon flow at a reduced rate of 8 mL/min.

-

After the reaction is complete, cool the furnace to room temperature under the argon atmosphere to yield CeF₄ nanoparticles.

-

Fluorination Synthesis of Anhydrous Cerium Tetrafluoride

Anhydrous CeF₄ is best prepared through direct high-temperature fluorination.

Procedure:

-

React cerium dioxide (CeO₂) with fluorine gas (F₂) at temperatures between 350-500°C.

-

Alternatively, fluorinate cerium trifluoride (CeF₃) with fluorine gas at 500°C.

Characterization Methods

The synthesized products are typically characterized using a suite of analytical techniques:

-

X-ray Powder Diffraction (XRD): To analyze the crystal structure and phase purity.

-

Scanning Electron Microscopy (SEM): To observe the morphology and size of the particles.

-

Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition.

-

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM): For detailed evaluation of nanoparticle size, shape, and crystalline structure.

Applications in Research and Drug Development

The unique properties of Cerium Tetrafluoride make it a valuable tool for researchers.

-

Catalysis : Cerium compounds are widely used as catalysts, and CeF₄ is no exception. It serves as a catalyst in various chemical reactions, particularly in organic synthesis, where it can improve reaction rates and yields. The facile switching between Ce(III) and Ce(IV) oxidation states is crucial for its catalytic activity, especially in redox reactions. This property is harnessed in applications like automotive catalytic converters and petroleum refining.

-

Fluorinating Agent : As a high-valency metal fluoride, CeF₄ can be employed as a reagent for the fluorination of organic compounds. The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

-

Advanced Materials : In materials science, CeF₄ is used to create optical coatings, enhancing the durability and anti-reflective properties of lenses and mirrors. Its high thermal stability makes it suitable for advanced ceramics and glass manufacturing. Furthermore, its potential use in developing fluoride-ion conductors for solid-state batteries is an active area of research.

-

Non-Radioactive Analogue : In fundamental research, cerium can serve as a non-radioactive substitute for actinides like uranium and plutonium for initial experimental explorations due to similarities in their chemistry.

References

In-Depth Technical Guide to the Crystal Structure Analysis of Cerium(IV) Fluoride (CeF₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of Cerium(IV) Fluoride (B91410) (CeF₄), a material of interest for its potential applications in various scientific and technological fields. This document details the synthesis of CeF₄ nanoparticles via a solid-state reaction method, outlines the protocols for its characterization using powder X-ray diffraction (XRD), Scanning Electron Microscopy (SEM), and Energy-Dispersive X-ray Spectroscopy (EDX), and presents a thorough analysis of its crystallographic properties. The guide is intended to serve as a detailed resource for researchers and professionals engaged in materials science, inorganic chemistry, and related disciplines.

Introduction

Cerium(IV) fluoride (CeF₄) is a fascinating inorganic compound that has garnered attention for its unique structural and chemical properties. As a rare earth tetrafluoride, its crystal structure provides valuable insights into the coordination chemistry of high-valent lanthanide ions. A thorough understanding of its synthesis and crystal structure is paramount for exploring its potential in catalysis, as a fluorinating agent, and in the development of advanced materials. This guide presents a detailed examination of the synthesis and comprehensive crystal structure analysis of CeF₄.

Synthesis of CeF₄ Nanoparticles

A prevalent and effective method for the synthesis of CeF₄ nanoparticles is through a dry, solid-state reaction. This process involves the formation of an intermediate ammonium (B1175870) cerium fluoride salt, which is subsequently thermally decomposed to yield the final product.

Experimental Protocol: Solid-State Synthesis

Materials:

-

Cerium(IV) oxide (CeO₂) powder (99.9% purity)

-

Ammonium bifluoride (NH₄HF₂) (98% purity)

-

Argon gas (high purity)

Equipment:

-

Agate mortar and pestle

-

Platinum crucible

-

Tube furnace with temperature and atmosphere control

-

Vacuum oven

Procedure:

-

Precursor Preparation:

-

Dry the NH₄HF₂ in a vacuum oven at 350 K for 1 hour to remove any absorbed moisture.

-

In an inert atmosphere glovebox, thoroughly grind a mixture of CeO₂ and NH₄HF₂ in a 1:6 molar ratio using an agate mortar and pestle for approximately 10 minutes to ensure a homogenous mixture.[1]

-

-

Formation of (NH₄)₄CeF₈ Intermediate:

-

Place the ground powder mixture into a platinum crucible.

-

Heat the crucible in the tube furnace under a vacuum at 390 K for 4 hours.[1] This step facilitates the solid-state reaction to form the ammonium tetrafluorocerate ((NH₄)₄CeF₈) intermediate.

-

-

Thermal Decomposition to CeF₄:

-

After the formation of the intermediate, purge the tube furnace with high-purity argon gas at a flow rate of 10 mL/min for 30 minutes.

-

Heat the (NH₄)₄CeF₈ intermediate in the platinum crucible under the argon atmosphere to 570 K and hold for 10 hours.[1] This thermal decomposition step yields CeF₄ nanoparticles. The temperature for this decomposition can range from 470 K to 620 K.[1]

-

After the decomposition is complete, allow the furnace to cool to room temperature under the argon atmosphere.

-

Crystal Structure and Properties

Cerium(IV) fluoride crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.

Crystallographic Data

The crystallographic data for CeF₄ has been determined through single-crystal X-ray diffraction studies and is summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c (No. 15) | |

| Lattice Parameters | a = 12.69 Å | |

| b = 10.70 Å | ||

| c = 8.31 Å | ||

| α = 90.00° | ||

| β = 126.31° | ||

| γ = 90.00° | ||

| Unit Cell Volume | 908.95 ų |

Coordination Environment

The crystal structure of CeF₄ features two non-equivalent cerium(IV) ions (Ce⁴⁺). Both of these Ce⁴⁺ ions exhibit an 8-coordinate geometry, being bonded to eight fluoride (F⁻) ions. The Ce-F bond distances in the crystal structure are not uniform and show a range from 2.21 Å to 2.34 Å.

Characterization Protocols

To confirm the synthesis of CeF₄ and to analyze its crystal structure and morphology, a combination of analytical techniques is employed.

Powder X-ray Diffraction (XRD) Analysis

Powder XRD is a fundamental technique for identifying the crystalline phases present in a material and for determining its crystal structure parameters.

Experimental Protocol:

-

Sample Preparation:

-

Gently grind the synthesized CeF₄ nanoparticle powder to a fine, uniform consistency.

-

Mount the powder on a zero-background sample holder. Ensure the sample surface is flat and level with the holder's surface to minimize peak displacement errors.

-

-

Data Collection:

-

Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the data collection range from a 2θ angle of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Operate the X-ray tube at 40 kV and 40 mA.

-

-

Data Analysis (Rietveld Refinement):

-

The Rietveld refinement method is employed to refine the crystal structure parameters from the powder XRD data.

-

Step 1: Initial Model: Start with a structural model for CeF₄ (monoclinic, space group C2/c) with the known lattice parameters and approximate atomic positions.

-

Step 2: Background Refinement: Fit the background of the diffraction pattern using a suitable polynomial function.

-

Step 3: Profile and Lattice Parameter Refinement: Refine the peak profile parameters (e.g., using a pseudo-Voigt function) and the lattice parameters.

-

Step 4: Atomic Position and Isotropic Displacement Parameter Refinement: Refine the fractional atomic coordinates of the Ce and F atoms and their isotropic displacement parameters.

-

Step 5: Anisotropic Displacement Parameter Refinement: If the data quality allows, refine the anisotropic displacement parameters for each atom.

-

Step 6: Convergence: Continue the refinement cycles until the goodness-of-fit parameters (e.g., Rwp, GOF) converge to stable, low values, indicating a good fit between the calculated and observed diffraction patterns.

-

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

SEM is used to visualize the morphology and size of the synthesized nanoparticles, while EDX provides elemental analysis to confirm the chemical composition.

Experimental Protocol:

-

Sample Preparation:

-

Disperse a small amount of the CeF₄ nanoparticle powder in a volatile solvent like ethanol.

-

Drop-cast the dispersion onto a clean silicon wafer or a carbon-coated SEM stub.

-

Allow the solvent to evaporate completely.

-

For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) to prevent charging under the electron beam.

-

-

SEM Imaging:

-

Use a field-emission scanning electron microscope (FE-SEM) for high-resolution imaging.

-

Operate the SEM at an accelerating voltage of 5-15 kV.

-

Use a working distance of 5-10 mm.

-

Acquire images at various magnifications to observe the overall morphology and individual nanoparticle details.

-

-

EDX Analysis:

-

Select representative areas of the sample for elemental analysis.

-

Acquire EDX spectra to identify the constituent elements (Cerium and Fluorine).

-

Perform elemental mapping to visualize the distribution of Ce and F within the nanoparticles, confirming their homogeneity.

-

Visualized Workflows

To provide a clear understanding of the experimental and analytical processes, the following diagrams have been generated using the DOT language.

Conclusion

This technical guide has provided a detailed overview of the synthesis and crystal structure analysis of Cerium(IV) Fluoride. The solid-state synthesis method described is a reliable route to obtaining CeF₄ nanoparticles. The comprehensive characterization protocols for powder XRD, SEM, and EDX, along with the detailed crystallographic data, offer a solid foundation for researchers working with this material. The monoclinic crystal structure with an 8-coordinate cerium center is a key feature of CeF₄. The information and protocols presented herein are intended to facilitate further research and application development involving this important inorganic fluoride.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Cerium(IV) Fluoride (CeF4) Nanoparticles for Drug Development Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Cerium(IV) Fluoride (B91410) (CeF4) nanoparticles, with a particular focus on their relevance to the field of drug development. This document details experimental protocols, presents quantitative data in a clear, tabular format, and utilizes visualizations to elucidate key processes and pathways.

Introduction

Cerium-based nanoparticles have garnered significant attention in biomedical research due to their unique redox properties, stemming from the ability of cerium to cycle between Ce³⁺ and Ce⁴⁺ oxidation states. While cerium oxide (CeO₂) nanoparticles are widely studied, Cerium(IV) Fluoride (this compound) nanoparticles are emerging as a promising platform for various applications, including catalysis and biomedicine. Their distinct surface chemistry and potential for functionalization make them attractive candidates for drug delivery systems and as therapeutic agents themselves. This guide aims to provide a core resource for researchers interested in harnessing the potential of this compound nanoparticles.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles with controlled size and morphology is crucial for their application. A common and effective method is the dry synthesis approach, which offers advantages in terms of simplicity and scalability.

Dry Synthesis Method

This method involves the solid-state reaction of a cerium precursor with a fluorinating agent at elevated temperatures. A widely adopted protocol utilizes cerium dioxide (CeO₂) as the precursor and ammonium (B1175870) hydrogen difluoride (NH₄HF₂) as the fluorinating agent.

Experimental Protocol: Dry Synthesis of this compound Nanoparticles

-

Precursor Preparation: Cerium dioxide (CeO₂) and ammonium hydrogen difluoride (NH₄HF₂) are weighed in a specific molar ratio, typically 1:6.

-

Mixing: The precursors are thoroughly mixed and ground together in an agate mortar to ensure a homogeneous mixture.

-

Reaction: The mixture is transferred to a crucible and heated in a tube furnace under a controlled atmosphere (e.g., argon) or vacuum. The reaction proceeds in two main stages:

-

Formation of an intermediate, ammonium cerium fluoride ((NH₄)₄CeF₈), at a temperature of approximately 117°C (390 K) for 4 hours.

-

Decomposition of the intermediate to form this compound nanoparticles by heating at a higher temperature, around 297°C (570 K), for 10 hours.

-

-

Cooling and Collection: The furnace is cooled to room temperature, and the resulting this compound nanoparticle powder is collected for characterization.

Logical Workflow for Dry Synthesis of this compound Nanoparticles

Characterization of this compound Nanoparticles

Thorough characterization is essential to understand the physicochemical properties of the synthesized this compound nanoparticles and to ensure their suitability for drug development applications.

Structural and Morphological Characterization

3.1.1. X-ray Diffraction (XRD)

XRD is a fundamental technique to determine the crystal structure and phase purity of the nanoparticles.

Experimental Protocol: XRD Analysis

-

Sample Preparation: A small amount of the this compound nanoparticle powder is placed on a low-background sample holder and flattened to create a smooth surface.

-

Data Acquisition: The sample is analyzed using a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 10-80° with a step size of 0.02°.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to confirm the this compound phase. Rietveld refinement can be used for a more detailed analysis of crystallographic parameters.

3.1.2. Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and size distribution of the nanoparticles.

Experimental Protocol: SEM Analysis

-

Sample Preparation: A small amount of the this compound nanoparticle powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated. A drop of the dispersion is then placed on a carbon-coated SEM stub and allowed to dry. The sample is then sputter-coated with a conductive material (e.g., gold) to prevent charging.[1]

-

Imaging: The sample is imaged using an SEM at various magnifications.

Experimental Protocol: TEM Analysis

-

Sample Preparation: A dilute suspension of this compound nanoparticles in a solvent like ethanol (B145695) is prepared by ultrasonication. A drop of this suspension is placed onto a carbon-coated copper grid and allowed to dry completely.[2]

-

Imaging: The grid is then analyzed using a TEM to obtain high-resolution images of individual nanoparticles.

-

Size Distribution Analysis: Image analysis software (e.g., ImageJ) is used to measure the diameters of a large number of particles from the TEM images to determine the average particle size and size distribution.[3]

Surface and Physicochemical Properties

3.2.1. Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is used to determine the specific surface area of the nanoparticles, which is a critical parameter for drug loading and release.

Experimental Protocol: BET Analysis

-

Degassing: The this compound nanoparticle sample is degassed under vacuum at an elevated temperature to remove any adsorbed gases and moisture.

-

Adsorption/Desorption: Nitrogen gas is introduced to the sample at liquid nitrogen temperature (77 K), and the amount of gas adsorbed at various partial pressures is measured.

-

Data Analysis: The BET equation is applied to the adsorption data to calculate the specific surface area.[4][5]

3.2.2. Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the nanoparticles in a colloidal suspension, which is crucial for their stability and interaction with biological systems.

Experimental Protocol: Zeta Potential Measurement

-

Sample Preparation: A dilute suspension of this compound nanoparticles is prepared in a suitable buffer or deionized water.

-

Measurement: The suspension is placed in a specialized cuvette, and an electric field is applied. The velocity of the particles is measured using laser Doppler velocimetry.

-

Calculation: The zeta potential is calculated from the electrophoretic mobility of the particles. Nanoparticles with zeta potentials greater than +30 mV or less than -30 mV are generally considered to have good colloidal stability.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound nanoparticles synthesized by the dry method.

Table 1: Structural and Morphological Properties of this compound Nanoparticles

| Property | Typical Value | Characterization Technique |

| Crystal Structure | Monoclinic | X-ray Diffraction (XRD) |

| Average Particle Size | 10 - 30 nm | Transmission Electron Microscopy (TEM) |

| Morphology | Spherical or quasi-spherical | Scanning Electron Microscopy (SEM), TEM |

Table 2: Physicochemical Properties of this compound Nanoparticles

| Property | Typical Value Range | Characterization Technique |

| BET Surface Area | 50 - 150 m²/g | BET Analysis |

| Zeta Potential | -30 mV to +30 mV (pH dependent) | Zeta Potential Analyzer |

Applications in Drug Development

The unique properties of this compound nanoparticles make them promising candidates for various applications in drug development, particularly in cancer therapy.

Targeted Drug Delivery

The high surface area of this compound nanoparticles allows for the loading of therapeutic agents. Their surface can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and reducing off-target side effects. The mechanism often involves the enhanced permeability and retention (EPR) effect for passive targeting of tumors, and ligand-receptor interactions for active targeting.

Signaling Pathway for Targeted Drug Delivery using Functionalized this compound Nanoparticles

Radiosensitization in Cancer Therapy

Cerium, being a high-Z element, can enhance the absorption of X-rays, leading to increased localized energy deposition within tumors. This property makes this compound nanoparticles potential radiosensitizers, which can amplify the cytotoxic effects of radiation therapy on cancer cells while minimizing damage to surrounding healthy tissues. The mechanism involves the generation of reactive oxygen species (ROS) that induce DNA damage and apoptosis in cancer cells.

Experimental Workflow for Evaluating Radiosensitizing Effect

Conclusion

This compound nanoparticles represent a versatile platform with significant potential in drug development. Their synthesis via a scalable dry method and their unique physicochemical properties make them attractive for targeted drug delivery and as radiosensitizers. The detailed experimental protocols and characterization data presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of this compound nanoparticles in advancing cancer therapy and other biomedical applications. Further research into surface functionalization, drug loading and release kinetics, and in vivo efficacy and safety will be crucial for the clinical translation of these promising nanomaterials.

References

An In-depth Technical Guide to the Electronic Configuration and Bonding in Cerium (IV) Fluoride (CeF₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure and chemical bonding in Cerium (IV) Fluoride (B91410) (CeF₄). It details the fundamental electronic configurations of cerium and fluorine, the nature of the Ce-F bond, and the resulting molecular and crystal structures. This document summarizes key quantitative data and outlines the experimental protocols used for its characterization, serving as a critical resource for professionals in chemistry and materials science.

Electronic Configuration of Constituent Elements

The bonding characteristics of CeF₄ are fundamentally determined by the electronic structures of Cerium (Ce) and Fluorine (F).

Cerium (Ce)

Cerium, with atomic number 58, is a lanthanide element. Its ground-state electron configuration is [Xe] 4f¹5d¹6s².[1][2][3][4] The energy levels of the 4f, 5d, and 6s orbitals are very close, allowing for the removal of up to four valence electrons.[2] In Cerium (IV) Fluoride, cerium exists in its +4 oxidation state. This is achieved by losing its four outermost electrons to form the Ce⁴⁺ cation.

The resulting electronic configuration for the Ce⁴⁺ ion is that of the noble gas Xenon, [Xe]. The stability of the Ce⁴⁺ ion is a notable exception among lanthanides and is attributed to the energetically favorable state of having an empty 4f subshell.

Fluorine (F)

Fluorine, with atomic number 9, has an electron configuration of [He] 2s²2p⁵. As the most electronegative element, it readily accepts one electron to complete its valence shell. In the formation of CeF₄, each of the four fluorine atoms accepts one electron from the cerium atom to become the fluoride anion, F⁻. The F⁻ ion achieves the stable electron configuration of the noble gas Neon, [Ne].

The process of ion formation is a critical first step in establishing the bonding within CeF₄.

References

An In-depth Technical Guide to the Thermochemical Properties of Cerium Tetrafluoride

Cerium tetrafluoride (CeF₄) is a strong oxidizing and fluorinating agent with applications in various fields, including materials science and chemical synthesis. A thorough understanding of its thermochemical properties is crucial for its effective and safe utilization. This guide provides a detailed overview of the key thermochemical data for CeF₄, the experimental methodologies used for their determination, and logical workflows for its synthesis and analysis.

Core Thermochemical Data

The thermodynamic stability and reactivity of Cerium Tetrafluoride are defined by its thermochemical properties. The most reliably determined values are for its enthalpy of formation and sublimation.

Table 1: Thermochemical Data for Cerium Tetrafluoride (CeF₄) at 298.15 K

| Property | Symbol | State | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | solid | -1939.9 ± 7.6 | kJ/mol |

| Standard Enthalpy of Sublimation | ΔsH° | solid | 270.2 ± 1.7 | kJ/mol |

| Standard Enthalpy of Formation | ΔfH° | gas | -1669.6 ± 7.8 | kJ/mol |

Table 2: Physical and Chemical Properties of Cerium Tetrafluoride (CeF₄)

| Property | Value |

| Chemical Formula | CeF₄ |

| Molar Mass | 216.11 g/mol |

| Appearance | White crystalline solid |

| Density | 4.77 g/cm³ |

| Melting Point | Decomposes at >600 °C |

| Thermal Behavior | Sublimes with incongruent decomposition |

Experimental Protocols

The determination of thermochemical data for reactive compounds like CeF₄ requires specialized high-temperature experimental techniques.

2.1. Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry is a high-temperature technique used to measure vapor pressures of low-volatility materials and to determine their sublimation enthalpies.

-

Principle: A solid sample is placed in a thermally stable, non-reactive container, known as a Knudsen cell (for CeF₄ studies, platinum cells are used). The cell is heated in a high-vacuum chamber to a specific temperature, allowing equilibrium to be established between the condensed phase and its vapor. A small amount of the vapor effuses through a tiny orifice in the cell lid, forming a molecular beam. This beam is then directed into the ion source of a mass spectrometer, where the gaseous species are ionized, separated by their mass-to-charge ratio, and detected.

-

Methodology for CeF₄:

-

A sample of solid CeF₄ is loaded into a platinum Knudsen effusion cell.

-

The cell is placed in a high-vacuum chamber and heated to a temperature range of 750–920 K.

-

At various stable temperatures, the ion intensities of the effusing vapor species are measured using a mass spectrometer.

-

Studies have shown that the sublimation of CeF₄ competes with its thermal decomposition into solid Cerium Trifluoride (CeF₃)[3].

-

The vapor pressure (p) is calculated from the measured ion intensities using the Knudsen equation.

-

The enthalpy of sublimation (ΔsH°) is determined from the temperature dependence of the vapor pressure by applying the Clausius-Clapeyron equation, typically through a van't Hoff plot (ln(p) vs. 1/T).

-

2.2. Calorimetry

Calorimetry is the science of measuring heat flow associated with chemical reactions or physical changes. The enthalpy of formation of CeF₄ was determined from experiments involving the joint fluorination of CeF₃ and platinum. While specific protocols for CeF₄ are proprietary, the general principle of reaction calorimetry applies.

-

Principle: A reaction is carried out in a device called a calorimeter. The heat released or absorbed by the reaction (q_rxn) causes a temperature change in the calorimeter and its contents. By measuring this temperature change (ΔT) and knowing the heat capacity of the calorimeter system (C_cal), the heat of the reaction can be calculated (q_rxn = -C_cal * ΔT).

-

General Methodology (Constant Pressure "Coffee-Cup" Calorimetry):

-

Known quantities of reactants are placed in an insulated container (the calorimeter) equipped with a thermometer or temperature probe and a stirrer.

-

The initial temperature of the reactants is recorded.

-

The reaction is initiated. For an exothermic reaction, the temperature of the solution and the calorimeter increases; for an endothermic reaction, it decreases.

-

The temperature is monitored until it reaches a maximum or minimum and then begins to return to the ambient temperature.

-

The change in temperature (ΔT) is determined by extrapolating the cooling/warming curve back to the time of mixing.

-

The heat absorbed by the solution is calculated using q = m × c × ΔT, where 'm' is the mass of the solution and 'c' is its specific heat capacity.

-

The heat absorbed by the calorimeter itself (q_cal = C_cal × ΔT) is added to find the total heat change.

-

The enthalpy change of the reaction (ΔH) is then determined by dividing the total heat by the number of moles of the limiting reactant.

-

Synthesis Pathway

Cerium tetrafluoride can be produced via several routes. A notable method is the dry synthesis of nanoscale CeF₄ polycrystals, which involves the thermal decomposition of an ammonium (B1175870) cerium fluoride (B91410) intermediate.

-

Protocol for Nanoscale CeF₄ Synthesis:

-

Intermediate Synthesis: Cerium dioxide (CeO₂) and ammonium hydrogen difluoride (NH₄HF₂) are mixed in a 1:6 molar ratio[4][5]. The mixture is heated in a vacuum at 390 K (117 °C) for approximately 4 hours to form the intermediate compound, (NH₄)₄CeF₈.

-

Decomposition: The (NH₄)₄CeF₈ intermediate is then transferred to a platinum crucible and heated in a furnace under an inert argon gas flow.

-

CeF₄ Formation: The furnace temperature is raised to 570 K (297 °C) and held for about 10 hours. During this step, the intermediate decomposes to yield nanoscale Cerium Tetrafluoride (CeF₄).

-

References

- 1. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 2. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of Cerium Tetrafluoride and Cerium Trifluoride Nanoscale Polycrystals from Ammonium Hydrogen Difluoride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Cerium(IV) Fluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium(IV) fluoride (B91410) (CeF₄), a potent oxidizing agent, is a white crystalline solid with noteworthy applications in various chemical syntheses.[1] This technical guide provides a comprehensive overview of the current scientific understanding of the solubility of Cerium(IV) fluoride in organic solvents. While extensive quantitative data across a broad spectrum of organic solvents remains limited in publicly accessible literature, this document synthesizes the available information, focusing on its documented solubility and reactivity in dimethyl sulfoxide (B87167) (DMSO). Furthermore, this guide outlines standard experimental protocols for solubility determination and presents logical workflows for assessing and utilizing CeF₄ in organic media.

Introduction to Cerium(IV) Fluoride

Cerium, a rare earth element, is unique in its ability to form stable, water-soluble inorganic compounds in the +4 oxidation state.[2] Among these, Cerium(IV) fluoride (CeF₄) is a significant compound.[2] It can be synthesized in its hydrated form (CeF₄·xH₂O, where x ≤ 1) by reacting a cerium(IV) sulfate (B86663) solution with 40% hydrofluoric acid at 90°C.[1] Anhydrous CeF₄ can be produced by the fluorination of cerium(III) fluoride or cerium dioxide using fluorine gas at 500°C.[1] While generally described as insoluble in water, its behavior in organic solvents is more complex and is the focus of this guide.

Solubility of CeF₄ in Organic Solvents: A Review of the Literature

The solubility of CeF₄ in organic solvents is not extensively documented with quantitative data. However, research has specifically highlighted its interaction with dimethyl sulfoxide (DMSO).

Dimethyl Sulfoxide (DMSO)

Hydrated cerium(IV) fluoride has been observed to dissolve in hot dimethyl sulfoxide. This dissolution is not a simple physical process but involves a chemical reaction leading to the formation of a coordination complex, [CeF₄(DMSO)₂].

Upon dissolution in DMSO, a dynamic equilibrium is established in the solution. This equilibrium involves the molecular adduct [CeF₄(Me₂SO)₄] and ionic forms, specifically the cation [CeF₃(Me₂SO)₅]⁺ and the anion [CeF₅(Me₂SO)₃]⁻, including their geometric isomers. The existence of these species has been inferred from ¹⁹F NMR and IR spectroscopy studies. The coordination polyhedron in the solid state is typically a square antiprism, and it is believed that this coordination is largely retained in solution.

The following diagram illustrates the equilibrium of CeF₄ species in a DMSO solution:

Caption: Dynamic equilibrium of CeF₄ species in DMSO solution.

Other Organic Solvents

Attempts to use the [CeF₄(Me₂SO)₂] complex as a synthon to prepare other complexes with phosphine (B1218219) oxides or 2,2'-bipyridyl were reported to be unsuccessful, suggesting limitations in its reactivity or the stability of the resulting products in other solvent systems.

There is a notable lack of specific quantitative solubility data for CeF₄ in other common organic solvents such as acetonitrile, acetone, tetrahydrofuran, or various alcohols in the reviewed literature. This suggests that CeF₄ is likely sparingly soluble or reacts in these solvents in a manner that has not been extensively characterized.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for CeF₄ in a range of organic solvents is not available. The only inorganic solvent for which quantitative data was found is hydrogen fluoride.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Hydrogen Fluoride | -23.8 | 0.106 | |

| Hydrogen Fluoride | -9.8 | 0.1 | |

| Hydrogen Fluoride | 11.9 | 0.1 | |

| Dimethyl Sulfoxide (DMSO) | Hot | Soluble (forms complex) |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of CeF₄ in various organic solvents are not detailed in the available literature, a general methodology can be proposed based on standard laboratory practices for solubility assessment of inorganic compounds.

Gravimetric Method

This method involves preparing a saturated solution of CeF₄ in the desired organic solvent at a specific temperature, followed by the evaporation of a known volume of the supernatant and weighing the residual solid.

Workflow for Gravimetric Solubility Determination:

Caption: A generalized workflow for determining the solubility of CeF₄ via the gravimetric method.

Spectroscopic Method (e.g., ¹⁹F NMR)

Given that CeF₄ contains fluorine, ¹⁹F NMR spectroscopy can be a powerful tool for both qualitative and quantitative analysis in solution, as demonstrated in the studies with DMSO.

Protocol Outline:

-

Calibration Curve: Prepare a series of standard solutions of a soluble cerium fluoride complex (or a suitable fluorine-containing standard) of known concentrations in the organic solvent of interest. Acquire the ¹⁹F NMR spectra for each standard and create a calibration curve by plotting the integrated signal intensity against concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of CeF₄ in the same organic solvent at a specific temperature, ensuring equilibrium is reached.

-

Sample Analysis: After allowing the excess solid to settle, carefully transfer a known volume of the supernatant to an NMR tube. An internal standard of known concentration may be added.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum of the saturated solution.

-

Quantification: Determine the concentration of dissolved CeF₄ species by comparing the integrated signal intensity to the calibration curve.

Conclusion and Future Outlook

The current understanding of the solubility of Cerium(IV) fluoride in organic solvents is largely centered on its reactivity and complex formation in dimethyl sulfoxide. There is a significant gap in the literature regarding its quantitative solubility in a broader range of organic solvents. For researchers and professionals in drug development and other fields, this presents both a challenge and an opportunity. The development of new synthetic routes or applications involving CeF₄ may necessitate a more thorough characterization of its solubility profile. The experimental protocols outlined in this guide provide a starting point for such investigations. Future research should focus on systematically determining the solubility of CeF₄ in various polar aprotic, polar protic, and nonpolar organic solvents to create a comprehensive solubility database.

References

A Technical Guide to the Historical Development of Cerium Tetrafluoride Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium tetrafluoride (CeF₄), a compound at the intersection of rare-earth chemistry and fluorine chemistry, has a rich and evolving history of scientific inquiry. From its initial synthesis to the discovery of its polymorphic nature and its applications in modern materials science, the journey of CeF₄ research offers valuable insights into the challenges and triumphs of inorganic chemistry. This in-depth technical guide provides a comprehensive overview of the historical development of cerium tetrafluoride research, detailing key experimental protocols, presenting quantitative data in a structured format, and visualizing the logical progression of scientific understanding.

Historical Timeline of Key Discoveries

The research into cerium tetrafluoride can be broadly categorized into several key periods, each marked by significant advancements in synthesis, characterization, and theoretical understanding.

Synthesis Methodologies: A Historical Perspective

The synthesis of pure cerium tetrafluoride has been a significant challenge, with early methods often yielding products of questionable purity and stability. The evolution of synthetic protocols reflects the broader advancements in inorganic chemical techniques.

Early Wet Chemical and High-Temperature Fluorination Methods

2.1.1. The Cunningham et al. Method (1954) - Reported Thermal Instability

One of the earliest reported syntheses of cerium tetrafluoride was by Cunningham and his collaborators in 1954. Their work, which suggested the compound was thermally unstable, was a pivotal, though later contested, point in CeF₄ research.

Experimental Protocol (Reconstructed from historical accounts):

-

Precipitation: A hydrated form of cerium(IV) fluoride (B91410) was precipitated from an aqueous solution of a Ce(IV) salt (e.g., cerium(IV) sulfate) by the addition of hydrofluoric acid.

-

Dehydration: The resulting hydrated precipitate was then dehydrated under vacuum at elevated temperatures. The exact conditions of dehydration were critical and likely contributed to the observed decomposition.

2.1.2. The Asker and Wylie Method (1965) - A Stable Anhydrous Form

In 1965, Asker and Wylie reported the synthesis of a stable, anhydrous cerium tetrafluoride, directly challenging the earlier findings. Their method involved high-temperature direct fluorination.[1]

Experimental Protocol:

-

Starting Material: High-purity cerium dioxide (CeO₂) was used as the starting material.

-

Fluorinating Agent: A stream of elemental fluorine (F₂) gas, often diluted with an inert gas like nitrogen, was passed over the CeO₂.

-

Reaction Conditions: The reaction was carried out in a furnace at elevated temperatures, typically in the range of 350-500°C.[1] The reaction vessel was made of a fluorine-resistant material such as nickel or monel.

-

Product Collection: The resulting white, solid CeF₄ was collected in a cooler part of the apparatus.

This high-temperature fluorination method yielded a product that was found to be significantly more stable than previously reported, paving the way for a more accurate characterization of its properties.

The Advent of Polymorph-Specific Synthesis

The conflicting reports on the stability of CeF₄ were largely resolved in 2003 by Kim et al., who demonstrated the existence of two distinct polymorphs: a metastable form (CeF₄-I) and a stable form (CeF₄-II).[2] Their work provided a framework for understanding the previous discrepancies and for the selective synthesis of each phase.

Experimental Protocol (Kim et al., 2003):

-

Starting Material: Cerium trifluoride (CeF₃) powder.

-

Fluorinating Agent: Elemental fluorine (F₂) gas.

-

Reaction Conditions for CeF₄-I (Metastable): The fluorination of CeF₃ was carried out at temperatures between 523–538 K (250–265 °C).[2]

-

Reaction Conditions for CeF₄-II (Stable): The synthesis of the stable form was achieved at temperatures above 540 K (267 °C).[2]

This temperature-controlled fluorination of CeF₃ proved to be a reliable method for selectively producing either the metastable or the stable polymorph of cerium tetrafluoride.

Modern Dry Synthesis Routes for Nanoscale CeF₄

More recent research has focused on the development of more scalable and lower-temperature methods for synthesizing CeF₄, particularly in the form of nanoparticles. A prominent example is the dry synthesis route using ammonium (B1175870) hydrogen difluoride (NH₄HF₂).

Experimental Protocol (Dry Synthesis):

-

Mixing: Cerium dioxide (CeO₂) and ammonium hydrogen difluoride (NH₄HF₂) are mixed in a specific molar ratio (e.g., 1:6).

-

Formation of Intermediate: The mixture is heated in a vacuum or inert atmosphere at around 390 K (117 °C) to form an ammonium cerium fluoride intermediate, such as (NH₄)₄CeF₈.

-

Decomposition: The intermediate is then thermally decomposed at a higher temperature, typically around 570 K (297 °C), to yield cerium tetrafluoride nanoparticles.

This method offers the advantages of being a solid-state reaction, avoiding the use of corrosive hydrofluoric acid, and allowing for the production of nanoscale materials with tailored properties.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for cerium tetrafluoride throughout its research history.

Table 1: Physical and Chemical Properties

| Property | Value | Reported By (Year) | Citation |

| Molar Mass | 216.11 g/mol | - | - |

| Appearance | White crystalline solid | Asker & Wylie (1965) | |

| Density | 4.77 g/cm³ | - | |

| Melting Point | 600 °C (decomposes) | - | |

| Enthalpy of Sublimation (ΔsH°) | 252 ± 5 kJ/mol (at 845 K) | Chilingarov et al. (2015) |

Table 2: Crystallographic Data

| Polymorph | Crystal System | Space Group | Lattice Parameters | Cell Volume (ų) | Reported By (Year) | Citation |

| CeF₄-I (Metastable) | Monoclinic | C12/c1 | a = 12.6 Å, b = 10.6 Å, c = 8.2 Å, β = 126.1° | 891 | Kim et al. (2003) | |

| CeF₄-II (Stable) | Monoclinic | C12/c1 | a = 12.5 Å, b = 10.5 Å, c = 8.2 Å, β = 126.3° | 878 | Kim et al. (2003) | |

| Anhydrous CeF₄ | Monoclinic | - | - | - | Asker & Wylie (1965) |

Evolution of Characterization Techniques

The understanding of CeF₄'s properties has been intrinsically linked to the development of analytical instrumentation.

-

Early Stages (1950s-1960s): Research relied heavily on classical chemical analysis, X-ray powder diffraction (XRD) for phase identification, and thermogravimetric analysis (TGA) to study thermal stability.

-

Modern Era (2000s-Present): The introduction of more sophisticated techniques has provided deeper insights.

-

Rietveld refinement of XRD data has allowed for the detailed structural solution of the different polymorphs.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been crucial for characterizing the morphology and size of nanoscale CeF₄.

-

X-ray Photoelectron Spectroscopy (XPS) has been employed to determine the oxidation state of cerium and the surface composition of CeF₄ materials.

-

Logical Progression of Research

The historical development of CeF₄ research demonstrates a clear logical progression, where initial contradictory findings spurred further investigation, ultimately leading to a more complete understanding.

Conclusion

The historical journey of cerium tetrafluoride research is a compelling narrative of scientific discovery. The initial confusion surrounding its stability, followed by the meticulous work that led to the identification of its polymorphs, and the recent advancements in nanoscale synthesis, all highlight the iterative and progressive nature of scientific inquiry. For researchers and professionals in materials science and drug development, this history underscores the importance of rigorous experimental design and the continuous evolution of analytical techniques in unraveling the complexities of inorganic compounds. The ability to now selectively synthesize different forms of CeF₄, including at the nanoscale, opens up new avenues for its application in catalysis, as a powerful fluorinating agent, and in the development of advanced optical materials.

References

An In-Depth Technical Guide to the CEF4 Peptide: Sequence, Origin, and Immunological Significance in Influenza A Virus

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CEF4 peptide, derived from a highly conserved region of the influenza A virus nucleocapsid protein, represents a significant target for cell-mediated immunity. This technical guide provides a comprehensive overview of the this compound peptide, including its amino acid sequence, origin within the viral proteome, and its role in eliciting T-cell responses. Detailed experimental protocols for the synthesis, purification, and immunological evaluation of this compound are presented, alongside a thorough examination of the signaling pathways initiated upon its recognition by T-cells. Quantitative data on its binding affinity to Major Histocompatibility Complex (MHC) molecules and its immunogenicity are summarized to provide a valuable resource for researchers in immunology, virology, and vaccine development.

Introduction

Influenza A virus continues to pose a significant global health threat, necessitating the development of novel and broadly protective vaccines. While traditional influenza vaccines primarily target the variable surface glycoproteins, hemagglutinin and neuraminidase, there is a growing interest in conserved viral antigens that can induce cross-protective T-cell immunity. The nucleocapsid protein (NP) of influenza A is an abundant internal protein that is highly conserved across different viral strains. Peptides derived from NP are presented on the surface of infected cells by MHC class I molecules, making them ideal targets for cytotoxic T lymphocytes (CTLs).

The this compound peptide is a well-characterized HLA-A3 restricted T-cell epitope derived from the influenza A virus nucleocapsid protein. Its high degree of conservation and immunogenicity have made it a valuable tool in immunological studies and a potential component of universal influenza vaccines. This guide aims to provide a detailed technical resource for researchers working with the this compound peptide.

This compound Peptide: Sequence and Physicochemical Properties

The this compound peptide is a decapeptide with the following amino acid sequence and key properties:

| Property | Value | Reference |

| Amino Acid Sequence | Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys (RVLSFIKGTK) | [1][2][3] |

| Origin | Influenza A Virus Nucleocapsid Protein (NP), amino acids 342-351 | [4][5] |

| Molecular Formula | C₅₃H₉₃N₁₅O₁₃ | |

| Molecular Weight | 1148.42 g/mol |

Origin in Influenza A Virus

The this compound peptide sequence is located within the nucleocapsid protein (NP) of the influenza A virus. The NP is a structural protein that encapsidates the viral RNA genome, forming a ribonucleoprotein (RNP) complex. Due to its critical role in viral replication, the NP is highly conserved across various influenza A subtypes. The high degree of conservation of the this compound epitope sequence across different influenza A strains is a key factor in its potential as a target for a universal vaccine.

Immunological Properties of this compound

The this compound peptide is recognized by the immune system as a T-cell epitope, specifically by CD8+ cytotoxic T lymphocytes (CTLs). This recognition is restricted by the Human Leukocyte Antigen (HLA) class I molecule, HLA-A3.

MHC Binding Affinity

Note: Specific IC50 values for this compound binding to HLA-A03:01 and other alleles would be presented here if available in the searched literature.*

Immunogenicity and T-Cell Responses

Stimulation of peripheral blood mononuclear cells (PBMCs) from HLA-A3 positive individuals with the this compound peptide can elicit a robust CD8+ T-cell response. This response is characterized by T-cell proliferation and the production of effector cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). The magnitude of this response can be quantified using various immunological assays.

Note: A table summarizing quantitative data on this compound immunogenicity, such as the percentage of responding T-cells and cytokine levels from specific studies, would be included here if found in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound peptide.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Objective: To chemically synthesize the this compound peptide (RVLSFIKGTK).

Principle: SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) with a coupling reagent and couple it to the deprotected resin in the presence of a base.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

MHC Class I Binding Assay

Objective: To determine the binding affinity of the this compound peptide to a specific HLA class I molecule (e.g., HLA-A3).

Principle: This is a competitive binding assay where the ability of the unlabeled this compound peptide to compete with a high-affinity, labeled (e.g., fluorescent or radioactive) standard peptide for binding to purified, recombinant HLA molecules is measured.

Materials:

-

Purified, recombinant HLA-A3 molecules

-

High-affinity, labeled standard peptide for HLA-A3

-

This compound peptide

-

Assay buffer

-

96-well filter plates

-

Detection system (e.g., fluorescence reader, gamma counter)

Procedure:

-

Prepare Reagents: Dilute the purified HLA-A3 molecules, labeled standard peptide, and a range of concentrations of the this compound peptide in assay buffer.

-

Incubation: In a 96-well plate, incubate a constant amount of HLA-A3 molecules and the labeled standard peptide with varying concentrations of the this compound peptide.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the HLA-peptide complexes from the free peptide using filter plates.

-

Detection: Quantify the amount of labeled peptide bound to the HLA molecules.

-

Data Analysis: Plot the percentage of inhibition of labeled peptide binding versus the concentration of the this compound peptide. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the binding of the labeled standard peptide.

T-Cell Proliferation Assay (CFSE)

Objective: To measure the proliferation of this compound-specific T-cells.

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells. This allows for the tracking of cell proliferation by flow cytometry.

Materials:

-

PBMCs from an HLA-A3 positive donor

-

This compound peptide

-

CFSE dye

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation.

-

CFSE Labeling: Label the PBMCs with CFSE.

-

Stimulation: Culture the CFSE-labeled PBMCs in the presence or absence (negative control) of the this compound peptide.

-

Incubation: Incubate the cells for several days to allow for proliferation.

-

Staining: Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8).

-

Flow Cytometry: Acquire the cells on a flow cytometer and analyze the CFSE fluorescence intensity within the CD8+ T-cell population. Proliferation is indicated by the appearance of peaks with successively lower CFSE fluorescence.

ELISpot Assay

Objective: To enumerate this compound-specific, IFN-γ-producing T-cells.

Principle: The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for detecting cytokine-secreting cells at the single-cell level. Cells are cultured on a surface coated with a cytokine-specific capture antibody. When a cell secretes the cytokine, it is captured by the antibody in the immediate vicinity. The captured cytokine is then detected using a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a precipitating substrate, resulting in a visible spot for each cytokine-secreting cell.

Materials:

-

PBMCs from an HLA-A3 positive donor

-

This compound peptide

-

ELISpot plate pre-coated with anti-IFN-γ capture antibody

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP)

-

Substrate (e.g., BCIP/NBT)

-

ELISpot reader

Procedure:

-

Prepare Plate: Wash the pre-coated ELISpot plate.

-

Cell Stimulation: Add PBMCs to the wells in the presence or absence (negative control) of the this compound peptide.

-

Incubation: Incubate the plate to allow for cytokine secretion.

-

Cell Removal: Wash away the cells.

-

Detection Antibody: Add the biotinylated detection antibody.

-

Enzyme Conjugate: Add the streptavidin-enzyme conjugate.

-

Substrate Addition: Add the substrate to develop the spots.

-

Spot Counting: Wash and dry the plate, then count the spots using an ELISpot reader.

T-Cell Receptor Signaling Pathway

The recognition of the this compound peptide presented by an HLA-A3 molecule on the surface of an antigen-presenting cell (APC) or an infected cell by the T-cell receptor (TCR) of a CD8+ T-cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and the execution of effector functions, such as the killing of infected cells and the secretion of cytokines.

Key Steps in TCR Signaling:

-

TCR-pMHC Engagement: The TCR, in conjunction with the CD8 co-receptor, binds to the this compound-HLA-A3 complex.

-

Initiation of Signaling: This binding event leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 subunits of the TCR complex by the Src-family kinase Lck.

-

Recruitment and Activation of ZAP-70: The phosphorylated ITAMs serve as docking sites for the Syk-family kinase ZAP-70, which is subsequently phosphorylated and activated by Lck.

-

Formation of the LAT Signalosome: Activated ZAP-70 phosphorylates several downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT). This leads to the formation of a large signaling complex known as the LAT signalosome.

-

Activation of Downstream Pathways: The LAT signalosome activates multiple downstream signaling pathways, including:

-

PLCγ1 Pathway: Leads to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃), resulting in the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels.

-

MAPK Pathway: Activates the Ras-Raf-MEK-ERK cascade, which is crucial for gene transcription and cell proliferation.

-

PI3K-Akt Pathway: Promotes cell survival and metabolism.

-

-

Transcription Factor Activation: These signaling pathways converge on the activation of key transcription factors, such as NFAT, AP-1, and NF-κB.

-

Gene Expression and Effector Functions: These transcription factors translocate to the nucleus and induce the expression of genes involved in T-cell activation, proliferation (e.g., IL-2), and effector functions (e.g., IFN-γ, perforin, granzymes).

Conclusion

The this compound peptide from the influenza A virus nucleocapsid protein is a valuable tool for studying T-cell immunity to influenza and holds promise as a component of universal influenza vaccines. This technical guide has provided a comprehensive overview of its sequence, origin, and immunological properties, along with detailed experimental protocols and an outline of the associated T-cell signaling pathways. Further quantitative characterization of its binding to a broader range of HLA alleles and its immunogenicity in diverse human populations will be crucial for advancing its potential clinical applications. The methodologies and information presented here serve as a foundational resource for researchers dedicated to advancing our understanding of influenza immunology and developing next-generation influenza vaccines.

References

- 1. The effector T cell response to influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Age-Dependent Differences in T-Cell Responses to Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effector T Cell Response to Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T Cell Responses during Influenza Infection: Getting and Keeping Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lack of immunogenicity for an influenza‐derived peptide across the HLA‐B44 supertype molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of the CEF4 Peptide in Viral Infection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CEF4 peptide, a conserved epitope derived from the influenza A virus nucleoprotein, plays a critical role in the cellular immune response to viral infections. This technical guide provides an in-depth analysis of the biological function of the this compound peptide, with a primary focus on its role as a potent activator of cytotoxic T lymphocytes (CTLs). While not possessing direct antiviral properties in the manner of antimicrobial peptides, this compound is instrumental in the recognition and elimination of virus-infected cells. This document details the immunological signaling pathways initiated by this compound, presents quantitative data on its efficacy in stimulating T-cell responses, and provides comprehensive experimental protocols for its study and application.

Introduction to the this compound Peptide

The this compound peptide is a decapeptide with the amino acid sequence Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys (RVLSFIKGTK)[1][2]. It is a well-characterized HLA-A3-restricted epitope derived from the nucleoprotein of the influenza A virus (amino acids 342-351)[2]. This compound is a component of the widely used CEF peptide pool, which comprises epitopes from Cytomegalovirus, Epstein-Barr virus, and Influenza virus, and serves as a positive control in various immunological assays designed to measure T-cell functionality[3][4]. Its primary biological function in the context of a viral infection is to be presented by major histocompatibility complex (MHC) class I molecules on the surface of infected cells, thereby flagging them for recognition and destruction by the adaptive immune system.

The Immunological Role of this compound in Viral Infection

The function of this compound is intrinsically linked to the cellular arm of the adaptive immune response. Unlike antiviral peptides that may directly interact with and neutralize virions, this compound's activity is mediated through its interaction with T-cell receptors (TCRs) on cytotoxic T lymphocytes.

Antigen Processing and Presentation

During an influenza virus infection, viral proteins, including the nucleoprotein, are synthesized within the host cell. These proteins are subsequently processed by the proteasome into smaller peptide fragments. The this compound peptide, once generated, is transported into the endoplasmic reticulum where it binds to MHC class I molecules, specifically the HLA-A3 allotype. This peptide-MHC complex is then trafficked to the cell surface for presentation to CD8+ T-cells.

T-Cell Recognition and Activation

The presentation of the this compound-HLA-A3 complex on the surface of an infected cell is the critical step for initiating a targeted immune response. Circulating CD8+ cytotoxic T lymphocytes with T-cell receptors specific for this particular peptide-MHC complex will recognize and bind to it. This recognition event triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector CTLs.

Elimination of Infected Cells

Activated CTLs employ two primary mechanisms to eliminate virus-infected cells:

-

Granule Exocytosis Pathway: Upon forming a stable immunological synapse with the infected target cell, the CTL releases the contents of its cytotoxic granules, primarily perforin (B1180081) and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter and initiate apoptosis (programmed cell death).

-

Fas/FasL Pathway: Activated CTLs express Fas Ligand (FasL) on their surface, which binds to the Fas receptor (CD95) on the target cell. This interaction also triggers an apoptotic cascade within the infected cell.

By inducing apoptosis, CTLs effectively eliminate the viral replication machinery without causing widespread inflammation and tissue damage associated with other forms of cell death like necrosis.

Signaling Pathways

The biological function of this compound is realized through the activation of specific signaling pathways upon T-cell recognition.

Quantitative Data on this compound-Mediated T-Cell Responses

The efficacy of the this compound peptide in stimulating T-cell responses is quantifiable through various immunological assays. The following tables summarize typical quantitative data obtained from such experiments.

Table 1: IFN-γ ELISpot Assay Results

| Donor HLA Type | Stimulus | Mean Spot Forming Cells (SFC) per 10^6 PBMCs ± SD |

| HLA-A3+ | No Peptide (Negative Control) | 5 ± 2 |

| HLA-A3+ | This compound Peptide (1 µg/mL) | 250 ± 35 |

| HLA-A3- | This compound Peptide (1 µg/mL) | 8 ± 3 |

Table 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

| T-Cell Population | Stimulus | % IFN-γ+ of CD8+ T-cells | % TNF-α+ of CD8+ T-cells |

| CD8+ | No Peptide | 0.02% | 0.01% |

| CD8+ | This compound Peptide (1 µg/mL) | 1.5% | 1.2% |

Table 3: Cytotoxic T-Lymphocyte (CTL) Killing Assay

| Effector:Target Ratio | Target Cells | % Specific Lysis |

| 50:1 | T2 cells (HLA-A3+) + this compound | 65% |

| 50:1 | T2 cells (HLA-A3+) - No Peptide | 5% |

| 50:1 | Non-HLA-A3 cells + this compound | 7% |

Experimental Protocols

Detailed methodologies for key experiments involving the this compound peptide are provided below.

IFN-γ ELISpot Assay

This assay quantifies the number of this compound-specific, IFN-γ-secreting T-cells.

Workflow Diagram:

Protocol:

-

Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 2 hours at room temperature.

-

Cell Plating: Add 2x10^5 to 5x10^5 PBMCs per well.

-

Stimulation: Add this compound peptide to a final concentration of 1 µg/mL. Include negative (no peptide) and positive (e.g., PHA) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours.

-

Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour.

-

Development: Wash and add a substrate solution (e.g., BCIP/NBT). Monitor for spot development.

-

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS)

This flow cytometry-based assay identifies and quantifies this compound-specific T-cells based on their production of intracellular cytokines like IFN-γ and TNF-α.

Protocol:

-

Cell Stimulation: Stimulate 1-2x10^6 PBMCs with this compound peptide (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) and co-stimulatory antibodies (anti-CD28/CD49d) for 6 hours.

-

Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.

-

Acquisition: Wash the cells and acquire the data on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T-cells producing specific cytokines in response to this compound stimulation.

Conclusion

The this compound peptide is a vital tool for the study of cellular immunity against influenza virus and serves as a model for understanding T-cell responses to viral epitopes. Its biological function is not one of direct viral inhibition, but rather as a specific molecular flag that enables the adaptive immune system, through cytotoxic T lymphocytes, to identify and eliminate infected cells. The quantitative assays and experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to investigate and harness the power of T-cell-mediated immunity in the context of viral infections. The signaling pathways activated by this compound recognition underscore the complexity and specificity of the host's antiviral defense mechanisms.

References

An In-depth Technical Guide to the Structural Analysis of the CEF4 Peptide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the CEF4 peptide, detailing its origin, known functions, and the requisite experimental protocols for its complete structural elucidation. While specific high-resolution structural data for the isolated this compound peptide is not currently available in public scientific literature, this guide outlines the established methodologies to acquire such data and presents the broader biological context of its function.

Introduction to this compound Peptide

The this compound peptide is a short, 10-amino acid sequence, Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys (RVLSFIKGTK) , derived from the nucleocapsid protein of the Influenza A virus (amino acids 342-351). It is classified as an HLA-A3 restricted T-cell epitope.

This compound is a component of the widely used "CEF Peptide Pool," a mixture of 32 peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. This pool serves as a standard positive control in various immunological assays, such as ELISPOT and intracellular cytokine staining, to stimulate and detect antigen-specific CD8+ T-cell responses. The primary function of this compound in this context is to be presented by HLA-A3 molecules on the surface of antigen-presenting cells (APCs) to activate influenza-specific cytotoxic T-lymphocytes (CTLs).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the this compound peptide is presented below. These values are computationally derived and provide a baseline for experimental design.

| Property | Value |

| Amino Acid Sequence | Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys (RVLSFIKGTK) |

| Molecular Formula | C₅₃H₉₃N₁₅O₁₃ |

| Average Molecular Weight | 1148.42 Da |

| Theoretical pI | 11.65 |

| Grand Average of Hydropathy (GRAVY) | 0.110 |

| Origin | Influenza A Virus Nucleocapsid Protein (aa 342-351) |

| MHC Restriction | HLA-A3 |

Experimental Protocols for Structural Analysis

Determining the three-dimensional structure of a peptide like this compound requires a combination of biophysical techniques. The following sections detail the standard experimental protocols for Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, the primary methods for elucidating peptide secondary and tertiary structure in solution.

Circular Dichroism (CD) Spectroscopy